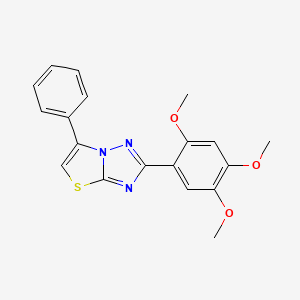
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is a complex organic compound that belongs to the class of thiazolo-triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with phenyl and trimethoxyphenyl substituents. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves the condensation of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactivity. The trimethoxyphenyl group plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
- 6-Methyl-2-(3-phenoxybenzylidene)-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
- 2-(2,3-Dimethoxybenzylidene)-6-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazine-3,7(2H)-dione
Uniqueness
6-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole is unique due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
140405-69-2 |
|---|---|
Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-phenyl-2-(2,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H17N3O3S/c1-23-15-10-17(25-3)16(24-2)9-13(15)18-20-19-22(21-18)14(11-26-19)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
QYZKAQNOVUXSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN3C(=CSC3=N2)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
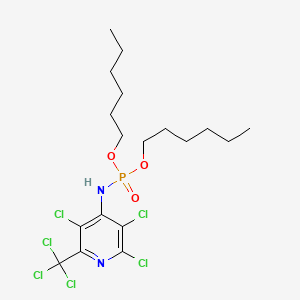
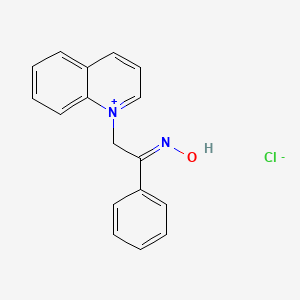
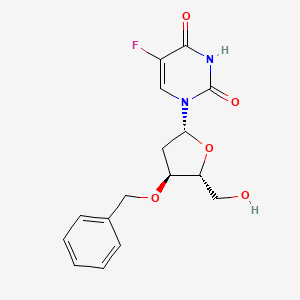
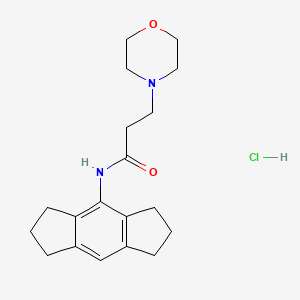
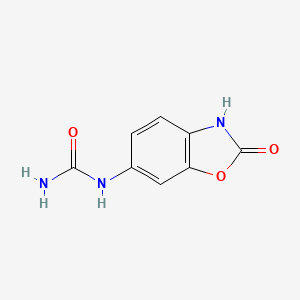
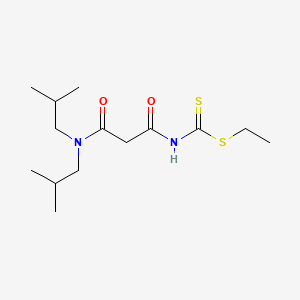
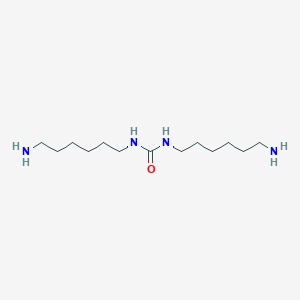

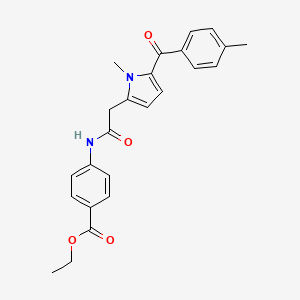
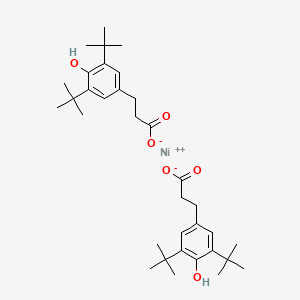

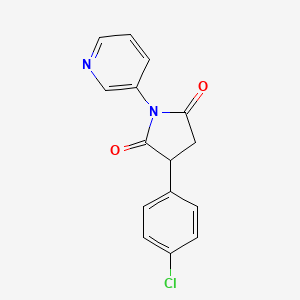
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
